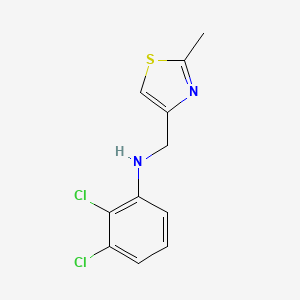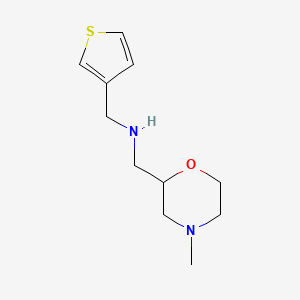
5-(2-Aminoethyl)-4,4-diethyl-4,5-dihydro-1,3,4lambda4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Aminoethyl)-4,4-diethyl-4,5-dihydro-1,3,4 is a complex organic compound that features both amine and diethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-4,4-diethyl-4,5-dihydro-1,3,4 typically involves multi-step organic reactions. One common method includes the alkylation of a precursor compound with diethyl groups, followed by the introduction of the aminoethyl group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the precursor compounds are mixed with reagents under controlled conditions. The process may include steps such as distillation, crystallization, and purification to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Aminoethyl)-4,4-diethyl-4,5-dihydro-1,3,4 can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminoethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
5-(2-Aminoethyl)-4,4-diethyl-4,5-dihydro-1,3,4 has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its therapeutic potential in treating various conditions due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 5-(2-Aminoethyl)-4,4-diethyl-4,5-dihydro-1,3,4 involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The diethyl groups may contribute to the compound’s lipophilicity, affecting its distribution and activity within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanolamine: A simpler compound with similar amine functionality.
Indole Derivatives: Compounds with similar aromatic structures and biological activities.
Thiourea Derivatives: Known for their diverse biological applications.
Uniqueness
5-(2-Aminoethyl)-4,4-diethyl-4,5-dihydro-1,3,4 stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential applications. Its structural complexity allows for a wide range of interactions and applications that simpler compounds may not offer.
Propriétés
Formule moléculaire |
C8H19N4S+ |
|---|---|
Poids moléculaire |
203.33 g/mol |
Nom IUPAC |
2-(2-aminoethyl)-3,3-diethyl-2H-1,3,4-thiadiazol-3-ium-5-amine |
InChI |
InChI=1S/C8H19N4S/c1-3-12(4-2)7(5-6-9)13-8(10)11-12/h7H,3-6,9H2,1-2H3,(H2,10,11)/q+1 |
Clé InChI |
YXIIALGPJCEJQE-UHFFFAOYSA-N |
SMILES canonique |
CC[N+]1(C(SC(=N1)N)CCN)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-((4AS,7aS)-1-(2-carboxyethyl)octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14914119.png)

![N-(4-Chlorophenyl)-2-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinylthio]acetamide](/img/structure/B14914135.png)




![Benzyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14914177.png)



![1,1,1-trifluoro-N-[13-oxo-10,16-di(pyren-1-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide](/img/structure/B14914191.png)

![2-{[(1-Phenylprop-2-yn-1-yl)oxy]carbonyl}benzoic acid](/img/structure/B14914204.png)
